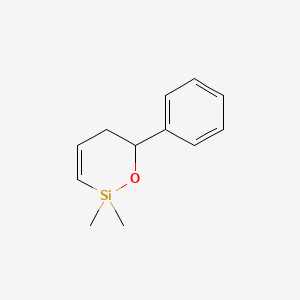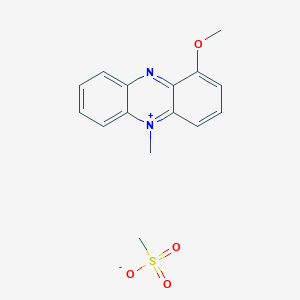![molecular formula C24H17NO2 B14287989 3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one CAS No. 141367-39-7](/img/structure/B14287989.png)
3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a benzopyrano and pyrrolone moiety, making it a tricyclic heteroaromatic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one typically involves multiple steps. One common method involves the intramolecular cycloaddition of nitrilium salts. For example, o-allyloxybenzanilides and o-propargyloxybenzanilides can be converted to the corresponding dihydro1benzopyrano[4,3-b]quinolinium hexachloroantimonate and 1benzopyrano[4,3-b]quinolines upon treatment with phosphorus pentachloride (PCl5) followed by antimony pentachloride (SbCl5) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzopyrano and pyrrolone derivatives, which can have different functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets. For example, as a benzodiazepine receptor ligand, it can modulate the activity of gamma-aminobutyric acid (GABA) neurotransmitters, leading to sedative and anxiolytic effects . The compound’s structure allows it to fit into the receptor binding site, influencing the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1Benzopyrano[4,3-b]quinolines : These compounds share a similar core structure but differ in the substitution pattern and functional groups .
- Pyrrolo[3,2-b]pyrroles : These compounds have a pyrrole-pyrrole core and are used in organic solar cells .
Uniqueness
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a benzodiazepine receptor ligand sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.
Eigenschaften
CAS-Nummer |
141367-39-7 |
|---|---|
Molekularformel |
C24H17NO2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-1-phenylchromeno[4,3-b]pyrrol-4-one |
InChI |
InChI=1S/C24H17NO2/c1-16-11-13-17(14-12-16)20-15-25(18-7-3-2-4-8-18)23-19-9-5-6-10-21(19)27-24(26)22(20)23/h2-15H,1H3 |
InChI-Schlüssel |
UWOJGVYRGPRDFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN(C3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


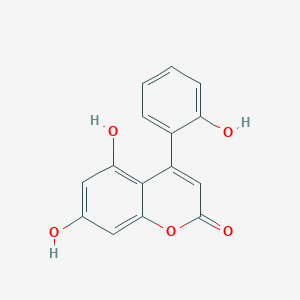
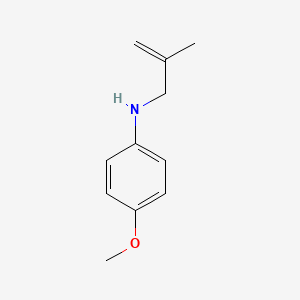
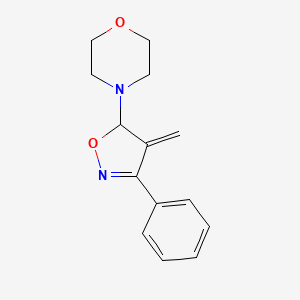
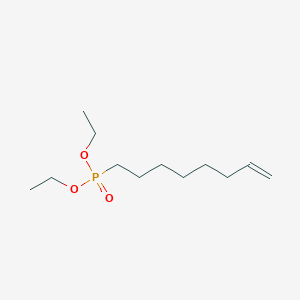

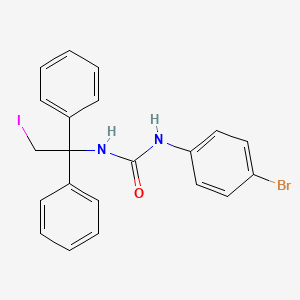
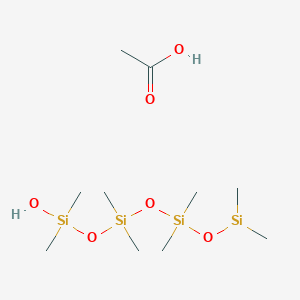
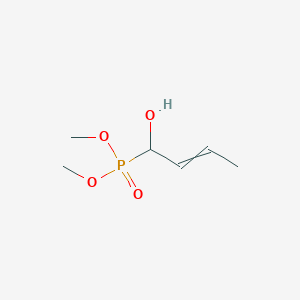


![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

